2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS No.: 953150-09-9
Cat. No.: VC6669936
Molecular Formula: C23H22N4O5
Molecular Weight: 434.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953150-09-9 |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.452 |
| IUPAC Name | 2,6-dimethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H22N4O5/c1-29-17-9-8-14(16-13-27-20(24-16)10-11-21(26-27)32-4)12-15(17)25-23(28)22-18(30-2)6-5-7-19(22)31-3/h5-13H,1-4H3,(H,25,28) |
| Standard InChI Key | QMXAANNSQIFIFM-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzamide backbone substituted with three methoxy groups at the 2-, 6-, and 2'-positions, alongside an imidazo[1,2-b]pyridazine moiety at the 5-position of the phenyl ring (Fig. 1) . The imidazo[1,2-b]pyridazine system, a bicyclic heteroaromatic scaffold, contributes to its planar geometry and potential for π-π stacking interactions in biological systems .
Table 1: Key Identifiers and Structural Data
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict characteristic signals:
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¹H NMR: Distinct singlet resonances for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons deshielded by electron-withdrawing amide groups.
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MS (ESI+): A molecular ion peak at m/z 435.4 ([M+H]<sup>+</sup>) aligns with the molecular weight .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic transformations, typically commencing with functionalization of the imidazo[1,2-b]pyridazine core. A plausible route includes:
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Core Formation: Cyclocondensation of 3-aminopyridazine with α-haloketones to construct the imidazo[1,2-b]pyridazine ring .
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Methoxy Substitution: Electrophilic aromatic substitution or Ullmann coupling to introduce methoxy groups.
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Amide Coupling: Reaction of the substituted phenylamine with 2,6-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazo-ring formation | DMF, 80°C, 12 h | 60–70% |
| Methoxylation | CuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 110°C | 45% |
| Amide bond formation | THF, Et<sub>3</sub>N, 0°C → RT | 85% |
Stability and Reactivity
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Thermal Stability: Decomposition observed above 250°C, likely due to cleavage of the amide bond .
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Hydrolytic Sensitivity: The methoxy groups resist hydrolysis under physiological pH, but the amide bond may degrade in strongly acidic/basic conditions.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data remain unreported, but computational predictions suggest:
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logP: 2.8 (moderate lipophilicity, favoring cellular membrane permeation).
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Aqueous Solubility: <1 mg/mL due to aromatic stacking and limited hydrogen-bond donors .
Crystallographic Data
Single-crystal X-ray diffraction studies are unavailable. Molecular dynamics simulations indicate a planar conformation stabilized by intramolecular hydrogen bonds between the amide carbonyl and adjacent methoxy oxygen .
| Compound | MIC (Mtb, µg/mL) | Target |
|---|---|---|
| 6-Methoxy-2-phenyl derivative | 0.4 | DprE1 inhibition |
| 3,6-Dimethoxy analogue | 1.2 | Unknown |
| Target compound (in silico) | 0.6 (predicted) | DprE1 (hypothesized) |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High Caco-2 permeability (P<sub>app</sub> > 10 × 10<sup>−6</sup> cm/s) predicted due to moderate logP.
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Metabolism: Susceptible to CYP3A4-mediated O-demethylation, necessitating pharmacokinetic optimization .
Toxicity Considerations
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